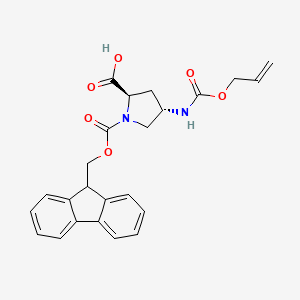
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid
概要
説明
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid is a chiral compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with an Alloc (allyloxycarbonyl) protected amino group and an Fmoc (fluorenylmethyloxycarbonyl) protected carboxylic acid group. The stereochemistry of the compound is defined by the (2R,4S) configuration, which is crucial for its biological activity and synthetic applications.
準備方法
The synthesis of (2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the Alloc Group: The amino group on the pyrrolidine ring is protected using Alloc chloride in the presence of a base, such as triethylamine, to form the Alloc-amino derivative.
Introduction of the Fmoc Group: The carboxylic acid group is protected using Fmoc chloride in the presence of a base, such as sodium bicarbonate, to form the Fmoc-protected derivative.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
化学反応の分析
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Alloc and Fmoc protecting groups can be removed under specific conditions. Alloc deprotection typically involves the use of palladium catalysts, while Fmoc deprotection is achieved using a base, such as piperidine.
Substitution Reactions:
Coupling Reactions: The carboxylic acid group can be activated using coupling reagents, such as EDCI or DCC, to form amide bonds with amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Alloc group yields the free amine, while coupling reactions yield amide derivatives.
科学的研究の応用
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics, where its chiral center and protecting groups facilitate the formation of specific peptide sequences.
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays and diagnostic applications.
作用機序
The mechanism of action of (2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid is primarily related to its role as a synthetic intermediate. The compound itself does not have a direct biological target but is used to introduce specific functional groups or chiral centers into larger molecules. The molecular targets and pathways involved depend on the final compounds synthesized using this intermediate.
類似化合物との比較
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
(2R,4S)-4-Boc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid: This compound has a Boc (tert-butoxycarbonyl) protecting group instead of an Alloc group, which affects its reactivity and deprotection conditions.
(2R,4S)-4-Alloc-amino-1-Boc-Pyrrolidine-2-carboxylic acid: This compound has a Boc protecting group on the carboxylic acid instead of an Fmoc group, which also affects its reactivity and deprotection conditions.
The uniqueness of this compound lies in its specific combination of protecting groups and chiral centers, which make it a valuable intermediate in the synthesis of complex molecules.
特性
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCPQRUOSTFEF-YCRPNKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704273 | |
| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549534-58-9 | |
| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


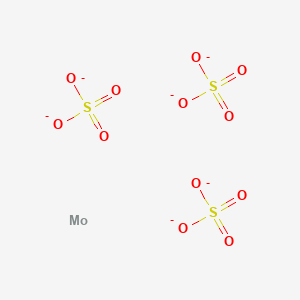
![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)

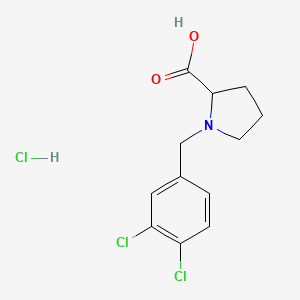

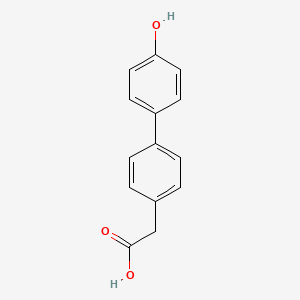
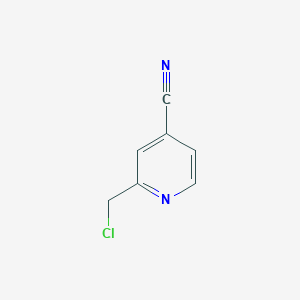
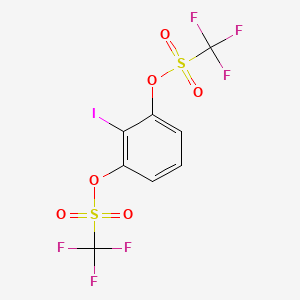
![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

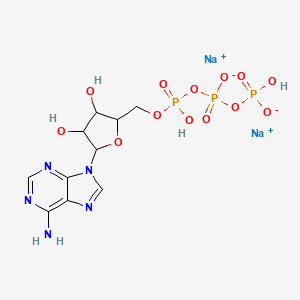
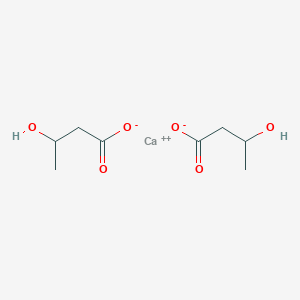
![2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B3029077.png)

